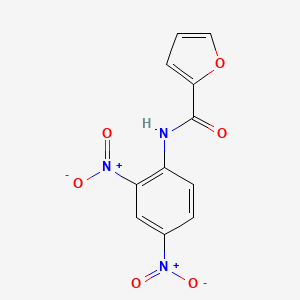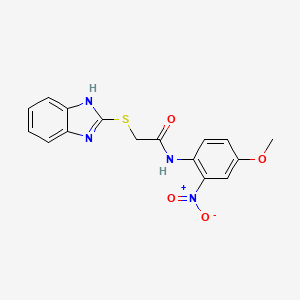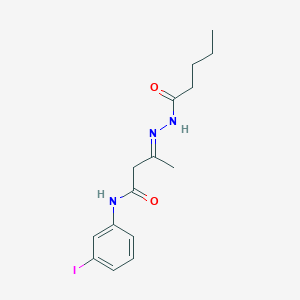![molecular formula C17H19N3O3 B15016316 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016316.png)
N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydrazide group, a methoxyphenyl group, and a methylphenyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
科学的研究の応用
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its specific structural features, such as the presence of both methoxy and hydroxy groups on the phenyl ring, which contribute to its unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O3/c1-12-4-3-5-14(8-12)18-11-17(22)20-19-10-13-9-15(23-2)6-7-16(13)21/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+ |
InChIキー |
OJQDWDUHEGVUOI-VXLYETTFSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
正規SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016241.png)

![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B15016253.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
![3-Fluoro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016270.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B15016276.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15016279.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15016282.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B15016288.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)


